4-(2-Methylheptan-2-yl)benzene-1,2-diol

Description

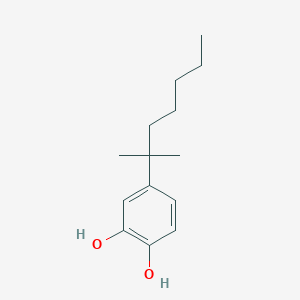

4-(2-Methylheptan-2-yl)benzene-1,2-diol is an organic compound belonging to the class of dihydroxybenzenes, specifically a derivative of catechol. This compound features a benzene ring substituted with two hydroxyl groups at the 1 and 2 positions, and a 2-methylheptan-2-yl group at the 4 position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Properties

Molecular Formula |

C14H22O2 |

|---|---|

Molecular Weight |

222.32 g/mol |

IUPAC Name |

4-(2-methylheptan-2-yl)benzene-1,2-diol |

InChI |

InChI=1S/C14H22O2/c1-4-5-6-9-14(2,3)11-7-8-12(15)13(16)10-11/h7-8,10,15-16H,4-6,9H2,1-3H3 |

InChI Key |

ZNFGEJVYAOEVEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)(C)C1=CC(=C(C=C1)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylheptan-2-yl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of catechol (benzene-1,2-diol) with 2-methylheptan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Formation of the electrophile: The 2-methylheptan-2-yl chloride reacts with aluminum chloride to form a carbocation.

Electrophilic attack: The carbocation attacks the benzene ring of catechol, resulting in the substitution of a hydrogen atom with the 2-methylheptan-2-yl group.

Deprotonation: The intermediate formed loses a proton to regenerate the aromaticity of the benzene ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylheptan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form catechols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and carboxylic acids.

Reduction: Catechols and hydroquinones.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

4-(2-Methylheptan-2-yl)benzene-1,2-diol has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylheptan-2-yl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, preventing oxidative damage to cells.

Enzyme Inhibition: The compound can inhibit certain enzymes involved in inflammatory and cancer pathways, reducing the progression of these conditions.

Comparison with Similar Compounds

Similar Compounds

Catechol (benzene-1,2-diol): The parent compound with similar hydroxyl groups but without the 2-methylheptan-2-yl substitution.

Hydroquinone (benzene-1,4-diol): Another dihydroxybenzene isomer with hydroxyl groups at the 1 and 4 positions.

Resorcinol (benzene-1,3-diol): A dihydroxybenzene isomer with hydroxyl groups at the 1 and 3 positions.

Uniqueness

4-(2-Methylheptan-2-yl)benzene-1,2-diol is unique due to the presence of the bulky 2-methylheptan-2-yl group, which influences its chemical reactivity and physical properties. This substitution can enhance its solubility in organic solvents and alter its interaction with biological targets, making it distinct from other dihydroxybenzenes.

Biological Activity

4-(2-Methylheptan-2-yl)benzene-1,2-diol, also known as 4-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol, is an organic compound characterized by a benzene ring with a 1,2-diol group and a branched alkyl chain. Its molecular formula is C15H24O2, and it has a molecular weight of approximately 222.32 g/mol. This compound exhibits significant biological activities, particularly as an inhibitor of cytochrome P450 enzymes and potentially as an antioxidant.

Chemical Structure and Properties

The structure of this compound features two hydroxyl groups (-OH) that contribute to its chemical reactivity and biological activities. The branched alkyl chain enhances its lipophilicity, which may influence its interaction with biological membranes and proteins.

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor for specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. These enzymes are crucial for drug metabolism, and their inhibition can lead to altered pharmacokinetics of co-administered drugs. This property necessitates caution in clinical settings where this compound might be used alongside other medications to avoid adverse drug interactions.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key characteristics:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Hydroxyphenylacetone | Contains a phenolic hydroxyl group | Used as an intermediate in pharmaceuticals |

| 3-(4-Hydroxyphenyl)-propionic acid | Similar aromatic structure | Exhibits anti-inflammatory properties |

| 4-(tert-butyl)phenol | Aromatic compound with bulky tert-butyl group | Known for its antioxidant properties |

| 4-Methylphenol (p-Cresol) | Methyl group on the para position | Commonly used as a disinfectant and antiseptic |

The uniqueness of this compound lies in its branched alkyl chain combined with the diol functionality, which provides distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of using compounds like this compound in various therapeutic contexts:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.